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Compound of Interest

Compound Name: 3-Bromo-5-nitropyridin-4-amine

Cat. No.: B114618

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-Bromo-5-nitropyridin-4-amine (CAS No. 89284-05-9).[1][2][3] Intended for
researchers, scientists, and professionals in drug development, this document outlines
predicted spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass
Spectrometry), detailed experimental protocols for data acquisition, and a logical workflow for
the structural elucidation of this molecule.

Compound Overview

3-Bromo-5-nitropyridin-4-amine is a substituted pyridine derivative with the molecular
formula CsH4BrN3O2 and a molecular weight of 218.01 g/mol .[1][2][3] Its structure incorporates
a pyridine ring, an amine group, a bromine atom, and a nitro group, making it a compound of
interest in medicinal chemistry and organic synthesis. Accurate spectroscopic characterization
is crucial for its application and further development.

Predicted Spectroscopic Data

While experimentally verified spectra for 3-Bromo-5-nitropyridin-4-amine are not readily
available in public literature, the following tables present predicted data based on the analysis
of its functional groups and data from analogous structures.
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Table 1: Predicted Nuclear Magnetic Resonance (NMR)

Data

1H NMR (Proton
NMR)

Predicted Chemical

) Multiplicity Assignment Notes
Shift (5, ppm)
The proton adjacent to
) the ring nitrogen is
~8.5-8.7 Singlet H-2
expected to be the
most deshielded.
) The other proton on
~8.3-8.5 Singlet H-6 o
the pyridine ring.
The chemical shift of
amine protons can
~6.0-7.0 Broad Singlet NH:2 vary significantly
depending on solvent
and concentration.
13C NMR (Carbon-13
NMR)
Predicted Chemical )
_ Assignment Notes
Shift (3, ppm)
Carbon bearing the
~155 - 158 C-4 .
amino group.
Carbon adjacent to
~150 - 153 C-2 ] ]
the ring nitrogen.
~140 - 143 C-6
Carbon bearing the
~135-138 C-5 _
nitro group.
Carbon bearing the
~110 - 115 C-3

bromine atom.
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Table 2: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm™1) Intensity Assignment

3450 - 3300 Strong, Broad N-H stretching (primary amine)

3100 - 3000 Medium Aromatic C-H stretching

1640 - 1600 Strong N-H bending (scissoring)

1550 - 1475 Strong Asymmetric NOz stretching

1360 - 1290 Strong Symmetric NOz2 stretching

1600 - 1450 Medium to Weak Aromatic C=C and C=N
stretching

~850 Medium C-N stretching

~700 - 550 Medium to Strong C-Br stretching

Table 3: Predicted Mass Spectrometry (MS) Data

m/z Value Assignment Notes

Molecular ion peak. The

presence of bromine results in
217/219 [M]* a characteristic M/M+2 isotopic

pattern with approximately 1:1

intensity ratio.

Loss of a hydroxyl radical from

the nitro group (a common

200/202 [M-OH]* )
fragmentation pathway for
nitroaromatic compounds).
171/173 [M-NO2]* Loss of the nitro group.
Subsequent fragmentation
121 [M-Br-NOJ* involving loss of bromine and
nitric oxide.
Fragmentation of the pyridine
92 [CsHaN2]*

ring.
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Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 3-Bromo-

5-nitropyridin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., DMSO-ds or CDCIz) in a 5 mm NMR tube. DMSO-de is often
preferred for observing exchangeable protons like those of the amine group.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
1H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Set the spectral width to cover a range of 0-12 ppm.

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a relaxation delay of 2 seconds are recommended.

2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is
highly recommended to perform 2D NMR experiments such as COSY (Correlation
Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade
potassium bromide (KBr) using an agate mortar and pestle.[4]
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o Transfer the mixture to a pellet die and apply high pressure to form a thin, transparent
pellet.[4]

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:

o Place the KBr pellet in the sample holder of the spectrometer.

o Acquire the spectrum, typically in the range of 4000-400 cm~1.

o Perform a background scan with an empty sample holder and subtract it from the sample

spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

e Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as
Electrospray lonization (ESI) or Electron lonization (El).

o Data Acquisition:
o Introduce the sample into the mass spectrometer.

o Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range (e.g., 50-500
amu).

o Data Analysis:

o |dentify the molecular ion peak. The isotopic pattern of bromine (°Br and 8!Br in an
approximate 1:1 ratio) should result in two peaks of nearly equal intensity separated by 2
m/z units, which is a key diagnostic feature.[5]

o Analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Analytical Workflow
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The following diagrams illustrate the logical workflow for the spectroscopic analysis and
structural confirmation of 3-Bromo-5-nitropyridin-4-amine.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b114618?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Compound Synthesis & Purification
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3-Bromo-5-nitropyridin-4-amine

'
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Spectroscopic Analysis

NMR Spectroscopy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-5-nitropyridin-4-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b114618#spectroscopic-data-nmr-ir-ms-for-3-bromo-
5-nitropyridin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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